![molecular formula C27H23N5O2S B10872392 N-[4-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B10872392.png)
N-[4-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide
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Overview
Description
N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves a multi-step processThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing moiety, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core, affecting its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce modified triazinoindole derivatives with altered pharmacological properties .
Scientific Research Applications
N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular processes, particularly in iron metabolism.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its iron-chelating properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and its cytotoxicity is abolished upon the addition of Fe2+. This indicates that its anticancer activity is mediated through iron depletion .
Comparison with Similar Compounds
Similar Compounds
VLX600: Another iron chelator used in cancer therapy.
Indole Derivatives: Compounds with similar indole cores but different functional groups.
Uniqueness
N~1~-(4-{2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific structure, which allows for selective binding to ferrous ions and its potential for lower cytotoxicity compared to other iron chelators .
Properties
Molecular Formula |
C27H23N5O2S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[4-[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C27H23N5O2S/c1-18(33)28-21-13-11-20(12-14-21)24(34)17-35-27-29-26-25(30-31-27)22-9-5-6-10-23(22)32(26)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,33) |
InChI Key |
VHTUZTYKTQJIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
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